molecular formula C43H55N4O10P B12394644 3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12394644
M. Wt: 818.9 g/mol
InChI Key: YXJWAPDGJHYLNH-ODXLBOQJSA-N
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Description

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Preparation Methods

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Properties

Molecular Formula

C43H55N4O10P

Molecular Weight

818.9 g/mol

IUPAC Name

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(54-24-12-23-44)55-28-37-38(39(53-26-25-50-6)41(56-37)46-27-31(5)40(48)45-42(46)49)57-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1

InChI Key

YXJWAPDGJHYLNH-ODXLBOQJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC

Origin of Product

United States

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